[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid
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Overview
Description
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with tert-butoxycarbonyl and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes that allow for better control over reaction conditions and improved yields. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Trifluoroacetic acid (TFA), methanol.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl and methoxy groups, making it less sterically hindered and more reactive in certain conditions.
[2-(Tert-butoxycarbonyl)phenyl]boronic Acid: Similar structure but lacks the methoxy group, affecting its electronic properties and reactivity.
[5-Methoxyphenyl]boronic Acid: Lacks the tert-butoxycarbonyl group, making it less useful for protecting amines.
Uniqueness
The presence of both tert-butoxycarbonyl and methoxy groups in [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid provides unique steric and electronic properties that enhance its utility in selective reactions and as a protecting group in organic synthesis .
Properties
IUPAC Name |
[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOQISLJFDJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672827 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-67-6 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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